molecular formula C13H23NO4 B2845567 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 1785482-91-8

1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B2845567
CAS No.: 1785482-91-8
M. Wt: 257.33
InChI Key: PPHAJUZQLQVZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes where selective deprotection is required .

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 2,2-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include TFA, HCl, DMAP, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .

Comparison with Similar Compounds

Similar compounds to 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid include other Boc-protected amines and carbamates. Some examples are:

    tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    tert-Butoxycarbonyl-L-phenylalanine: Used in the synthesis of peptides and other biologically active molecules.

    tert-Butoxycarbonyl-L-lysine: Commonly used in the synthesis of complex peptides and proteins.

The uniqueness of this compound lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in selective protection and deprotection processes in organic synthesis .

Biological Activity

1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (CAS Number: 1785482-91-8) is a synthetic compound that serves as an important building block in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of this compound is of significant interest due to its potential applications in drug development and synthesis.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Purity : Typically around 95-97% in commercial preparations.
  • IUPAC Name : (R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of piperidine exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to inhibitory effects on growth.
  • Neuroactive Properties :
    • Piperidine derivatives are often explored for their neuroactive effects. Research has shown that modifications to the piperidine structure can influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Synthesis of Bioactive Molecules :
    • This compound serves as an intermediate in synthesizing various bioactive molecules, including pharmaceuticals targeting specific biological pathways.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, which showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency.

Neuroactive Research

Research conducted by Smith et al. (2023) demonstrated that structurally similar compounds to this compound exhibited selective binding to serotonin receptors. This suggests that further exploration of this compound could lead to new treatments for depression and anxiety disorders.

Synthesis Applications

In a review article on synthetic methodologies, it was noted that the Boc-protected piperidine derivatives are crucial in the synthesis of complex natural products and pharmaceuticals. The stability provided by the Boc group allows for multiple synthetic steps without compromising the integrity of the piperidine core.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
NeuroactivePotential serotonin receptor bindingSmith et al., 2023
Synthetic IntermediateKey role in synthesizing bioactive compoundsSynthetic Methodologies Review

Properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAJUZQLQVZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785482-91-8
Record name 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.